3-(Benzyloxy)-2,2-dimethylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPTVHABQNQBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541798 | |
| Record name | 3-(Benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36881-14-8 | |
| Record name | 3-(Benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Benzyloxy 2,2 Dimethylpropanoic Acid
Established Laboratory-Scale Preparations
In a laboratory setting, the synthesis of 3-(benzyloxy)-2,2-dimethylpropanoic acid is typically approached through a multi-step process that begins with a hydroxyl-containing precursor. This foundational molecule then undergoes a series of reactions, including the protection of the hydroxyl group and oxidation to form the final carboxylic acid.
Synthesis from Hydroxy Precursors
The most common starting material for the synthesis of this compound is 3-hydroxy-2,2-dimethylpropanoic acid or its ester derivatives. This precursor provides the core structure of the target molecule, containing the essential 2,2-dimethylpropanoic acid backbone. The initial step in the synthesis involves the protection of the hydroxyl group to prevent unwanted side reactions in subsequent steps.
Another viable starting material is 3-hydroxy-2,2-dimethylpropan-1-ol. In this case, the primary alcohol is first benzylated, and then the resulting ether is oxidized to the carboxylic acid. This approach offers an alternative pathway to the target compound, with the choice of starting material often depending on commercial availability and cost.
Protection Group Strategies (e.g., Benzyloxy Ether Formation)
The formation of the benzyloxy ether is a critical step in the synthesis, serving to protect the hydroxyl group. This is typically achieved by reacting the hydroxy precursor with a benzylating agent in the presence of a base. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with a benzyl (B1604629) halide.
Common Benzylating Agents and Conditions:
| Benzylating Agent | Base | Solvent | Temperature |
| Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temp |
| Benzyl chloride | Potassium carbonate (K2CO3) | Acetone | Reflux |
| Benzyl triflate | Pyridine | Dichloromethane (DCM) | 0 °C to room temp |
The choice of base and solvent is crucial for the efficiency of the reaction. Stronger bases like sodium hydride are often used to ensure complete deprotonation of the alcohol, while milder bases such as potassium carbonate can be employed for more sensitive substrates.
Oxidation Routes to the Carboxylic Acid Moiety
The final step in the synthesis is the oxidation of the primary alcohol or an aldehyde intermediate to the carboxylic acid. When starting from 3-(benzyloxy)-2,2-dimethylpropan-1-ol, a direct oxidation is required. If the synthesis begins with an ester of 3-hydroxy-2,2-dimethylpropanoic acid, the ester is first hydrolyzed to the carboxylic acid after the benzylation step.
A variety of oxidizing agents can be employed for this transformation, with the selection depending on the scale of the reaction and the desired selectivity.
Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion:
| Oxidizing Agent | Conditions |
| Potassium permanganate (B83412) (KMnO4) | Basic, then acidic workup |
| Jones reagent (CrO3 in H2SO4/acetone) | Acidic, acetone |
| TEMPO-mediated oxidation | Catalytic TEMPO, stoichiometric oxidant (e.g., bleach) |
Exploration of Novel Synthetic Pathways
Research into new synthetic methods for this compound and its analogs is ongoing. One area of exploration is the use of greener and more sustainable reagents and catalysts. For example, catalytic transfer hydrogenation for the debenzylation of related compounds is being investigated as an alternative to traditional methods that use flammable hydrogen gas.
Furthermore, enzymatic reactions are being explored for the selective synthesis of chiral derivatives of dimethylpropanoic acids. While not yet widely applied to this compound itself, these biocatalytic methods hold promise for future synthetic strategies.
Considerations for Industrial-Scale Synthesis
Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key considerations include:
Reagent Selection: The use of hazardous reagents like sodium hydride may be less desirable on a large scale due to safety concerns with hydrogen gas evolution. google.com Alternative, less hazardous bases would be preferred.
Solvent Choice: Solvents used in the laboratory may not be suitable for industrial production due to toxicity, environmental impact, or cost. The selection of solvents that are easily recoverable and recyclable is a priority.
Process Optimization: Reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and minimize energy consumption.
Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is crucial to obtain the final product with the required purity.
Industrial production might favor a process involving the esterification of a benzyloxy alcohol with a 2,2-dimethylpropanoic acid derivative, followed by hydrolysis, as this can be a more streamlined and cost-effective approach on a large scale.
Analogous Synthetic Routes to Related Dimethylpropanoic Acid Derivatives
The synthetic methodologies used for this compound are also applicable to a wide range of related dimethylpropanoic acid derivatives. By varying the starting materials and reagents, a diverse library of analogs can be synthesized for various research and development purposes.
For instance, the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives often involves similar steps of protection and functional group manipulation. The synthesis of other ester or amide derivatives of 2,2-dimethylpropanoic acid also follows comparable synthetic logic, showcasing the versatility of these chemical transformations.
Reactivity and Chemical Transformations of 3 Benzyloxy 2,2 Dimethylpropanoic Acid
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that can undergo numerous transformations to create a variety of derivatives, including esters, amides, acid chlorides, and alcohols.
The conversion of the carboxylic acid group of 3-(benzyloxy)-2,2-dimethylpropanoic acid into esters and amides is fundamental for creating more complex molecules.
Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukathabascau.ca The reaction is reversible and often requires driving the equilibrium toward the product side, for instance, by using an excess of the alcohol or by removing the water formed during the reaction. athabascau.ca
Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. Direct condensation of a carboxylic acid and an amine is often challenging and may require activating agents or catalysts to proceed efficiently. catalyticamidation.infonih.gov Various catalytic methods have been developed to facilitate this transformation, including the use of boron-based reagents (like boric acid or borate (B1201080) esters) and transition metal catalysts (such as titanium (IV) complexes). catalyticamidation.infonih.gov These methods often offer milder reaction conditions and broader substrate scope.
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine (R'-NH₂), Coupling Agent/Catalyst (e.g., Boronic Acid, TiCl₄), Heat | Amide |
To increase the electrophilicity of the carbonyl carbon and facilitate reactions with weaker nucleophiles, this compound can be converted into more reactive derivatives like acid chlorides and anhydrides.
Acid chlorides are commonly synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgblogspot.comcommonorganicchemistry.com The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. blogspot.com The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is another effective method. blogspot.com
Symmetrical anhydrides can be formed from carboxylic acids using reagents like bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, in the presence of a catalytic amount of DMF. jcsp.org.pk These anhydrides are also highly reactive acylating agents.
Table 2: Synthesis of Acid Derivatives
| Derivative | Common Reagents | Key Features |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) | Gaseous byproducts (SO₂, HCl) simplify purification. blogspot.com |
| Acid Chloride | Oxalyl chloride ((COCl)₂), cat. DMF | Effective under mild conditions. blogspot.com |
| Symmetrical Anhydride | Bis-(trichloromethyl) carbonate (BTC), cat. DMF | Solid, safer alternative to phosgene. jcsp.org.pk |
The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde.
The reduction to a primary alcohol , 3-(benzyloxy)-2,2-dimethylpropan-1-ol, requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. nih.gov Alternatively, catalytic methods using hydrosilanes, such as phenylsilane (B129415) (PhSiH₃), in the presence of metal catalysts like manganese(I) complexes, offer a milder approach to achieve this reduction. nih.gov Biotransformations using certain strains of thermophilic bacteria like Thermoanaerobacter also represent a potential route for converting carboxylic acids to their corresponding alcohols. nih.gov
The reduction to an aldehyde , 3-(benzyloxy)-2,2-dimethylpropanal, is more challenging as it requires stopping the reduction at the intermediate aldehyde stage. This typically necessitates the use of less reactive reducing agents or the conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, followed by a partial reduction.
Table 3: Reduction of the Carboxylic Acid Group
| Product | Reagents | Reaction Type |
|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Stoichiometric Reduction nih.gov |
| Primary Alcohol | Phenylsilane (PhSiH₃), [MnBr(CO)₅] | Catalytic Hydrosilylation nih.gov |
| Aldehyde | Specialized mild reducing agents | Partial Reduction |
Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. While the decarboxylation of simple aliphatic carboxylic acids is difficult, the reaction can be promoted by the presence of activating functional groups or through specific catalytic methods. For instance, certain silver or copper catalysts can facilitate the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org The decarboxylation rates for aromatic acids are significantly influenced by substituents on the aromatic ring; for example, hydroxyl groups in the ortho or para positions can greatly accelerate the reaction. nist.gov For an aliphatic carboxylic acid like this compound, decarboxylative reactions would likely require specialized methods, such as photoredox catalysis or other advanced protocols.
Transformations of the Benzyloxy Protecting Group
The benzyloxy group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its susceptibility to selective removal.
The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation . This reaction is typically carried out by exposing the compound to hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds under mild conditions and is highly selective, generally not affecting other functional groups like esters or the now-unprotected alcohol. The products of this reaction are the deprotected alcohol, 3-hydroxy-2,2-dimethylpropanoic acid, and toluene (B28343).
Table 4: Debenzylation of this compound
| Method | Reagents and Conditions | Products |
|---|---|---|
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate) | 3-Hydroxy-2,2-dimethylpropanoic acid, Toluene |
Stability and Reactivity Under Various Reaction Conditions
The chemical stability of this compound is dictated by the resilience of its two primary functional groups: the benzyl ether and the neopentyl-like carboxylic acid. The benzyl ether linkage is known to be robust under a range of conditions, including many oxidative and basic environments. However, it is susceptible to cleavage under specific protocols. Catalytic hydrogenation, typically employing palladium on carbon (Pd/C) and a hydrogen source, is a common and efficient method for deprotection, yielding 3-hydroxy-2,2-dimethylpropanoic acid and toluene. organic-chemistry.org Strong acidic conditions can also cleave the ether bond, proceeding through a mechanism that involves protonation of the ether oxygen followed by nucleophilic attack, often forming a stable benzylic carbocation intermediate. organic-chemistry.orgfiveable.me
The carboxylic acid moiety is characterized by significant steric hindrance due to the adjacent quaternary carbon atom bearing two methyl groups. This "neopentyl" arrangement sterically shields the carbonyl carbon, which can moderate its reactivity in reactions such as Fischer esterification. acs.orgresearchgate.net While standard reactions of carboxylic acids (e.g., salt formation with bases, conversion to acid chlorides) are feasible, sterically demanding transformations may require more forcing conditions or specialized reagents.
| Reaction Condition | Effect on Benzyloxy Group | Effect on Carboxyl Group | General Outcome |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI) | Cleavage to form benzyl halide and alcohol | Stable | Selective cleavage of the ether linkage |
| Strong Base (e.g., NaOH) | Generally stable | Deprotonation to form carboxylate salt | Salt formation |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cleavage (debenzylation) to form an alcohol | Stable | Selective removal of the benzyl protecting group |
| Standard Oxidizing Agents | Stable (unless very harsh) | Stable | Compound is generally stable |
| Reducing Agents (e.g., LiAlH₄) | Stable | Reduction to a primary alcohol | Reduction of the carboxylic acid |
Reactions at the Dimethyl-Substituted Carbon Center
The C2 carbon of the propanoic acid chain, which is substituted with two methyl groups, represents a fully substituted, or quaternary, carbon center. This structural feature imparts a high degree of chemical inertness to this position. Quaternary carbons lack hydrogen atoms, precluding reactions that rely on deprotonation, such as enolate formation. Furthermore, the tetrahedral arrangement of four carbon-carbon single bonds is thermodynamically stable and sterically crowded.
Consequently, the dimethyl-substituted carbon center of this compound is unreactive towards the vast majority of common organic transformations, including nucleophilic substitution, oxidation, and reactions involving C-H activation. Any chemical transformation at this center would likely require harsh, high-energy conditions that promote radical formation or skeletal rearrangements, which are generally not selective and fall outside the scope of typical synthetic derivatization. Therefore, for practical synthetic purposes, this center is considered a chemically inert scaffold.
Derivatization for Enhanced Functionality and Specific Applications
The functional groups of this compound serve as handles for a variety of chemical transformations, allowing for its derivatization and incorporation into more complex molecular architectures.
Synthesis of Amino-Substituted Propanoic Acid Derivatives
A key transformation of the carboxylic acid group is its conversion into a primary amine, which can be achieved through rearrangement reactions that result in the loss of one carbon atom as carbon dioxide. The Curtius rearrangement is a well-established and reliable method for this purpose. orgoreview.comnih.gov This process involves converting the carboxylic acid into an acyl azide (B81097), which upon heating, rearranges to form an isocyanate intermediate with the expulsion of nitrogen gas. wikipedia.org The isocyanate can then be trapped by a nucleophile. Hydrolysis with aqueous acid or base yields the primary amine, while reaction with an alcohol yields a stable carbamate (B1207046), which can be subsequently deprotected to reveal the amine.
The general steps for this transformation are outlined below:
| Step | Description | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Activation of Carboxylic Acid | SOCl₂, (COCl)₂ | Acyl Chloride |
| 2 | Formation of Acyl Azide | Sodium azide (NaN₃) | Acyl Azide |
| 3 | Rearrangement | Heat (thermal conditions) | Isocyanate |
| 4 | Trapping of Isocyanate | H₂O/H⁺ (hydrolysis) or an alcohol (e.g., t-BuOH) | Primary Amine or Carbamate |
This sequence provides a pathway to 1-(Benzyloxy)-2,2-dimethyl-1-propanamine or its protected carbamate derivatives, effectively replacing the carboxyl group with an amino functionality.
Incorporation of Halogen Atoms
Halogen atoms can be introduced by replacing the carboxylic acid functional group via a decarboxylative halogenation process. The classic method for this transformation is the Hunsdiecker–Borodin reaction, which involves the reaction of a silver salt of the carboxylic acid with a halogen, such as bromine. wikipedia.orgalfa-chemistry.com The reaction is believed to proceed through a radical chain mechanism, yielding an organic halide with one less carbon atom than the starting acid. organic-chemistry.org
Modern variations of this reaction have been developed to avoid the need for stoichiometric silver salts and to improve efficiency and substrate scope. These methods often use alternative catalysts or reagents to facilitate the halodecarboxylation. For instance, photocatalytic methods using iron salts have been shown to be effective for the decarboxylative chlorination, bromination, and iodination of aliphatic carboxylic acids. rsc.org
| Reaction Name | Key Reagents | Product | Notes |
|---|---|---|---|
| Hunsdiecker–Borodin Reaction | 1. AgNO₃, Base; 2. Br₂ or I₂ | 1-(Benzyloxy)-2-bromo-2-methylpropane | Classic method; requires anhydrous silver salt. wikipedia.org |
| Kochi Reaction | Lead(IV) acetate (B1210297), LiCl or LiBr | 1-(Benzyloxy)-2-chloro-2-methylpropane | A useful variation for chlorination and bromination. wikipedia.org |
| Photocatalytic Halogenation | Fe(III) catalyst, Halogen source (e.g., CCl₃Br), Visible light | Halogenated alkane | Milder conditions with broad functional group tolerance. rsc.org |
Formation of Cyclic Structures (e.g., Oxazolones, Depsipeptides)
The structure of this compound allows it to be used as a building block in the synthesis of larger, cyclic molecules like depsipeptides.
Depsipeptides: Depsipeptides are hybrid molecules containing both amide and ester bonds in their backbone. thieme-connect.de As a protected β-hydroxy acid, this compound (after deprotection of the benzyl group) can be coupled with an amino acid to form the characteristic ester linkage of a depsipeptide. The ester bond is typically formed using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the condensation between the carboxylic acid of one component and the hydroxyl group of the other. thieme-connect.deresearchgate.net This makes the title compound a valuable precursor for creating peptidomimetic structures with modified backbones.
Oxazolones: The direct formation of an oxazolone (B7731731) ring from this compound is not chemically feasible via standard synthetic routes like the Erlenmeyer–Plöchl synthesis. wikipedia.org This is because oxazolone synthesis requires an α-amino acid that has been N-acylated. nih.govbiointerfaceresearch.com The title compound is a β-hydroxy acid derivative and lacks the essential α-amino group.
However, it can be incorporated into a larger molecule which may then undergo cyclization to form other heterocyclic structures. For example, the carboxylic acid functional group of this compound could be used to N-acylate an existing α-amino acid. This newly formed N-acyl amino acid derivative could then, under appropriate conditions (e.g., treatment with acetic anhydride), cyclize to form an oxazolone bearing the 3-(benzyloxy)-2,2-dimethylpropanoyl side chain. In this context, the compound acts as an acylating agent rather than the direct heterocyclic precursor.
Applications of 3 Benzyloxy 2,2 Dimethylpropanoic Acid As a Versatile Building Block
Role in Complex Molecule Synthesis
3-(Benzyloxy)-2,2-dimethylpropanoic acid is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of complex molecules and pharmaceuticals. Its structure, which combines a carboxylic acid handle, a sterically hindered gem-dimethyl group, and a benzyl-protected primary alcohol, makes it a strategic component for elaborate molecular construction.
Preparation of Chiral Intermediates
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and chiral building blocks are essential for this purpose. While specific, widely cited examples of this compound as a direct precursor to a chiral intermediate are specialized, the structural motif is highly relevant in asymmetric synthesis. The benzyloxy group, in particular, features prominently in the synthesis of various chiral molecules and pharmacophores. nih.gov
Research has demonstrated the enantioselective synthesis of related structures, such as (2S)-2-benzyloxymethyl-3-phenylpropionic acids, through the alkylation of chiral oxazolidinone auxiliaries. nih.gov This underscores the utility of the benzyloxymethyl propionic acid scaffold in creating stereodefined centers. Furthermore, chiral 3-benzyloxy-quinazolinones have been synthesized as compounds of biomedical interest, indicating the value of the 3-benzyloxy moiety in constructing complex chiral heterocycles. nih.gov
The core structure of this compound is analogous to other critical building blocks in pharmaceutical synthesis. For instance, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, which shares the gem-dimethyl substitution pattern, is a key chiral intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I. researchgate.net This parallel highlights the established importance of dimethyl-substituted acid scaffolds in producing high-value, enantiomerically pure pharmaceutical ingredients.
| Structural Motif | Example of Chiral Intermediate Class | Application/Significance | Relevant Research Finding |
|---|---|---|---|
| Benzyloxymethyl Propionic Acid | (2S)-2-Benzyloxymethyl-3-phenylpropionic acids | Chiral building blocks for complex organic synthesis. | Synthesized via TiCl4 mediated alkylation using a chiral auxiliary. nih.gov |
| 3-Benzyloxy Heterocycle | Chiral 3-Benzyloxy-1-phenyl-quinazolinones | Potential inhibitors for enzymes like EGFR kinases. nih.gov | Prepared via asymmetric radical cross-coupling to olefins. nih.gov |
| 2,2-Dimethyl Carboxylic Acid | (S)-(+)-2,2-Dimethylcyclopropane carboxylic acid | Key intermediate for the drug Cilastatin. | Obtained through chemical synthesis and chiral resolution. researchgate.net |
Contribution to Natural Product Synthesis
The total synthesis of natural products is a field that drives innovation in organic chemistry, often requiring the strategic assembly of complex architectures from simpler, well-defined building blocks. mdpi.com this compound possesses several features that make it a valuable, albeit specialized, fragment in such endeavors.
Key structural features and their utility in synthesis include:
Carboxylic Acid: Provides a reliable functional group for forming amide or ester linkages, allowing it to be coupled with other fragments in a convergent synthesis strategy.
Benzyl (B1604629) Protecting Group: The benzyloxy moiety is a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions. It can be removed reliably in the later stages of a synthesis (e.g., via hydrogenolysis) to unmask the hydroxyl group for further functionalization.
Gem-Dimethyl Group: This feature introduces steric bulk, which can influence the conformation of the molecule. Critically, it is adjacent to a potential stereocenter, which can prevent epimerization (loss of stereochemical integrity) at that position under basic or acidic conditions—a common challenge in the synthesis of complex molecules.
Modern synthetic strategies, such as deconstructive and divergent synthesis, rely on common intermediates that can be elaborated into a variety of related natural products. mdpi.com A building block like this compound is well-suited for this approach, providing a stable, functionalized C4 unit that can be incorporated into a larger molecular framework.
Utility in Peptide Chemistry and Peptidomimetic Scaffolds
While not a traditional amino acid, this compound has potential applications in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. nih.govmdpi.com This often involves replacing parts of the peptide backbone with non-peptidic units or incorporating non-proteinogenic amino acids. mdpi.comnih.gov
The incorporation of building blocks like this compound can serve several purposes in a peptidomimetic scaffold:
Conformational Constraint: The gem-dimethyl group restricts bond rotation in its vicinity, reducing the conformational flexibility of the scaffold. This can help lock the molecule into a specific three-dimensional shape required for binding to a biological target. nih.gov
Scaffold Extension: It can act as a non-peptidic linker or spacer to correctly position pharmacophoric elements (e.g., side chains of mimicked amino acids) in three-dimensional space.
Increased Lipophilicity: The benzyl and dimethyl groups increase the lipophilic character of the molecule, which can influence its membrane permeability and other pharmacokinetic properties.
| Feature | Standard Amino Acid (e.g., Alanine) | This compound as a Scaffold Component |
|---|---|---|
| Backbone Type | Amide (Peptide bond) | Ester or Amide (depending on coupling) |
| Conformational Flexibility | Rotation around Phi (φ) and Psi (ψ) bonds | Highly restricted due to gem-dimethyl group |
| Side Chain Functionality | Methyl group | Benzyloxymethyl group (can be deprotected to hydroxymethyl) |
| Susceptibility to Proteases | High (cleavage of peptide bond) | Low (non-natural backbone) |
Application in the Construction of Functionalized Organic Materials
Although specific research on the use of this compound in materials science is not widely published, its chemical structure suggests potential applications. The molecule contains distinct functional domains that could be exploited in the synthesis of polymers and functional materials. A general industrial use for the compound is in the production of specialty chemicals and materials.
The bifunctional nature of the molecule—a carboxylic acid at one end and a protected alcohol at the other—makes it a candidate monomer for step-growth polymerization. For example:
Polyester Synthesis: After deprotection of the benzyl group to reveal the primary alcohol, the resulting 3-hydroxy-2,2-dimethylpropanoic acid could undergo self-condensation or be copolymerized with other diols or diacids to form polyesters. The gem-dimethyl group would likely impart unique thermal and mechanical properties to the resulting polymer.
Surface Modification: The carboxylic acid group can be used to anchor the molecule to surfaces (e.g., metal oxides or amine-functionalized substrates). This would create a surface coating where the exposed benzyl groups would increase hydrophobicity. Subsequent removal of the benzyl group could then present a hydroxyl-terminated surface for further chemical modification.
Use in Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of diverse but structurally related molecules, known as a library. nih.govescholarship.org The success of this approach relies on the use of versatile building blocks that can be systematically and repetitively linked together. nih.gov
This compound is an excellent candidate for a building block in combinatorial library synthesis for several reasons:
Orthogonal Functional Groups: It possesses a carboxylic acid and a protected primary alcohol. The carboxylic acid can be readily used for coupling (e.g., to an amine on a solid-phase resin), while the benzyloxy group remains intact.
Late-Stage Diversification: After initial library construction, the benzyl protecting group can be removed to reveal the hydroxyl group. This newly available functional group can then be reacted with a variety of reagents (e.g., acyl chlorides, isocyanates) in a second diversification step, vastly increasing the number of final compounds from a single synthetic pathway.
Introduction of 3D Complexity: The incorporation of C(sp³)-rich fragments like this one is a key strategy for increasing the three-dimensional character of compound libraries. nih.gov Molecules with greater 3D shape are often of higher interest in drug discovery programs compared to flat, aromatic compounds.
| Step | Process | Role of this compound |
|---|---|---|
| 1 | Coupling | The carboxylic acid reacts with a diverse set of amines (R¹-NH₂) attached to a solid support to form an array of amides. |
| 2 | Deprotection | The benzyl group is removed (e.g., via hydrogenolysis) to expose the primary hydroxyl group across the entire library. |
| 3 | Diversification | The newly formed hydroxyl group is reacted with a diverse set of acylating agents (R²-COCl) to generate a final library of esters with high structural variety. |
Stereochemical Aspects and Enantioselective Synthesis
Asymmetric Synthesis of Chiral Analogues
The development of synthetic routes to chiral analogues of 3-(benzyloxy)-2,2-dimethylpropanoic acid, where a stereocenter is introduced, is a key focus. While the parent compound is achiral due to the gem-dimethyl substitution at the C2 position, modifications to this core structure can generate chirality. Asymmetric synthesis provides the tools to produce these chiral molecules with high enantiomeric purity.
One notable approach involves the asymmetric alkylation of enolates derived from chiral auxiliaries. For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, have been effectively used in the asymmetric synthesis of various chiral carboxylic acids. rsc.org This methodology can be conceptually extended to the synthesis of chiral analogues of this compound where one of the methyl groups is replaced by a different substituent, thus creating a chiral center at C2. The general strategy involves the acylation of the chiral auxiliary, followed by diastereoselective enolate formation and subsequent alkylation. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched carboxylic acid. santiago-lab.com
Another strategy for the asymmetric synthesis of chiral analogues involves biocatalysis. Enzymes such as lactate (B86563) dehydrogenases have been employed in the asymmetric reduction of α-keto acids to produce chiral α-hydroxy acids with excellent enantioselectivity. nih.govresearchgate.net This approach could be applied to the synthesis of chiral analogues of this compound where a hydroxyl group is present at the C2 position.
Diastereoselective Control in Reactions
Achieving diastereoselective control is paramount when a molecule already contains a stereocenter and a new one is being created. In the context of derivatives of this compound, this is relevant when, for example, an aldol (B89426) reaction is performed on a chiral aldehyde derived from this acid. The inherent steric bulk of the 2,2-dimethylpropyl backbone can significantly influence the facial selectivity of nucleophilic attack on a nearby prochiral center.
The principles of stereocontrol in such reactions can often be rationalized using established models. For instance, in aldol reactions involving enolates, the Zimmerman-Traxler model provides a framework for predicting the stereochemical outcome. This model postulates a chair-like six-membered transition state where substituents prefer to occupy equatorial positions to minimize steric strain. The geometry of the enolate (E or Z) and the nature of the metal cation play a crucial role in determining the relative stereochemistry (syn or anti) of the resulting β-hydroxy carbonyl compound. While no specific studies on this compound derivatives were found, the general principles of diastereoselective aldol reactions would apply.
Utilization of Chiral Auxiliaries and Organocatalysts
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. As mentioned previously, Evans oxazolidinones are a prominent class of chiral auxiliaries used for asymmetric alkylations and aldol reactions. santiago-lab.comnih.gov Their application in the synthesis of chiral analogues of this compound would involve attaching the auxiliary to the carboxylic acid functionality, performing the desired stereoselective transformation, and then cleaving the auxiliary to afford the chiral product. rsc.orguwindsor.ca The predictable stereochemical outcomes and the high levels of diastereoselectivity achievable with these auxiliaries make them a valuable tool in asymmetric synthesis. nih.gov
Mechanistic Studies of Reactions Involving 3 Benzyloxy 2,2 Dimethylpropanoic Acid and Its Derivatives
Elucidation of Reaction Pathways
The reaction pathways involving 3-(benzyloxy)-2,2-dimethylpropanoic acid are dictated by its constituent functional groups: the carboxylic acid, the sterically hindered neopentyl-like framework, and the benzyloxy group. Common transformations include esterification, hydrolysis, and reactions at the benzylic position.
Esterification and Hydrolysis: The acid-catalyzed esterification of this compound is expected to proceed through a standard A_AC_2 mechanism. This pathway involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by an alcohol on the carbonyl carbon forms a tetrahedral intermediate. The elimination of a water molecule and deprotonation yield the corresponding ester. Due to the steric hindrance from the adjacent gem-dimethyl group, this reaction may require more forcing conditions or specific catalysts to proceed at a reasonable rate.
The reverse reaction, the hydrolysis of its esters, also follows a similar pathway involving a tetrahedral intermediate, typically catalyzed by either acid or base.
Reactions at the Benzyloxy Group: The benzyloxy group can undergo several transformations. Hydrogenolysis, typically using a palladium catalyst on carbon (Pd/C) and a hydrogen source, can cleave the benzyl (B1604629) C-O bond to yield 3-hydroxy-2,2-dimethylpropanoic acid and toluene (B28343). organic-chemistry.org This deprotection is a common strategy in organic synthesis. organic-chemistry.org
Oxidation of the benzylic position can also occur. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic C-H bonds, potentially leading to the formation of benzoic acid derivatives. youtube.com
Free radical bromination at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. youtube.com
Investigation of Intermediates and Transition States
Direct experimental or computational studies on the intermediates and transition states specifically for reactions of this compound are not widely available. However, insights can be drawn from analogous systems.
Tetrahedral Intermediates: In esterification and hydrolysis reactions, the key intermediates are tetrahedral in nature. For the esterification of a carboxylic acid, the transition state for the formation of this intermediate is the rate-determining step. The structure of this transition state is influenced by the steric bulk of the substituents on the carboxylic acid. For this compound, the 2,2-dimethyl groups impose significant steric hindrance, which would raise the energy of the transition state and slow down the reaction rate compared to less hindered carboxylic acids.
Benzylic Radical and Cationic Intermediates: Reactions at the benzylic position proceed through either radical or cationic intermediates. For instance, in free-radical bromination with NBS, the key intermediate is a benzylic radical, which is stabilized by resonance with the adjacent phenyl group. youtube.com In reactions involving the cleavage of the benzyl ether under acidic conditions, a benzylic carbocation intermediate may be formed. organic-chemistry.org The stability of this carbocation is also enhanced by resonance.
Computational Insights from Related Systems: Computational studies on the reaction of toluene with hydroxyl radicals have elucidated the potential energy surfaces and the structures of various intermediates and transition states. researchgate.net These studies provide a framework for understanding the energetics of reactions occurring at the benzylic position of the benzyloxy group in this compound.
Role of Catalysis in Reaction Outcomes
Catalysis plays a crucial role in directing the reaction outcomes and improving the efficiency of transformations involving this compound and its derivatives.
Acid and Base Catalysis in Esterification and Hydrolysis: As mentioned, esterification is typically catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The acid protonates the carbonyl group, making it more susceptible to nucleophilic attack. researchgate.net Similarly, the hydrolysis of esters of this acid can be accelerated by either acids or bases.
Palladium Catalysis: Derivatives of 2,2-dimethylpropanoic acid (pivalic acid) are known to act as important ligands or co-catalysts in palladium-catalyzed C-H functionalization reactions. wikipedia.orgosti.gov While this compound itself might not be the primary catalyst, its structural motif is relevant. In these reactions, the carboxylate can act as a ligand for the palladium center, participating in a concerted metalation-deprotonation step which is often rate-limiting. osti.gov The bulky tert-butyl group of pivalic acid is believed to facilitate these reactions, and similar effects could be anticipated for derivatives of this compound. osti.gov The use of palladium complexes with various ligands has been extensively studied for cross-coupling reactions, highlighting the importance of the catalytic system in achieving desired products. mdpi.commdpi.comnih.govresearchgate.net
The data in the table below, derived from studies on direct arylation polymerization, illustrates how the structure of a carboxylic acid additive, similar in steric bulk to this compound, can influence the outcome of a palladium-catalyzed reaction.
| Carboxylic Acid Additive | pKa | Polymer Yield (%) | Molecular Weight (Mn, kDa) |
|---|---|---|---|
| Pivalic Acid | 5.03 | 85 | 25.6 |
| Cyclopropanecarboxylic Acid | 4.85 | 98 | 33.4 |
| Adamantanecarboxylic Acid | 5.01 | 91 | 28.1 |
This table is based on data for analogous compounds to illustrate the catalytic principle. osti.gov
Kinetic and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are influenced by its structure.
Kinetics of Esterification: The rate of esterification is highly sensitive to steric hindrance. The 2,2-dimethyl substituents significantly slow down the reaction rate compared to less hindered acids. Kinetic studies on the esterification of other carboxylic acids have shown that the reaction typically follows second-order kinetics. jptcp.comjchr.org The rate constant is dependent on temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netresearchgate.net An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. researchgate.net
The following table presents kinetic data for the esterification of carboxylic acids that are structurally related to the core of this compound, illustrating the effect of temperature on the reaction rate constant.
| Carboxylic Acid | Alcohol | Temperature (°C) | Rate Constant (k) |
|---|---|---|---|
| Acetic Acid | Ethanol | 50 | - |
| Acetic Acid | Ethanol | 60 | - |
| n-Butyric Acid | 2-Propanol | 50 | - |
| n-Butyric Acid | 2-Propanol | 70 | - |
This table is populated with conceptual data for analogous reactions to demonstrate kinetic principles. researchgate.netjchr.org
Thermodynamics: The esterification reaction is generally a reversible and slightly exothermic process. researchgate.net The position of the equilibrium can be shifted towards the products by removing water or using an excess of one of the reactants.
Thermodynamic data for the benzyloxy group can be inferred from studies on related benzyl compounds. For example, the enthalpies of formation and bond dissociation enthalpies for benzyl halides have been determined, which can provide an estimate of the energy required to cleave bonds at the benzylic position. researchgate.net The cleavage of the C-O bond in the benzyloxy group during hydrogenolysis is a thermodynamically favorable process.
Computational Chemistry Investigations
Molecular Modeling for Conformational Analysis and Structural Prediction
Molecular modeling is a fundamental computational technique used to predict the three-dimensional arrangement of atoms in a molecule and to explore its possible conformations. For "3-(Benzyloxy)-2,2-dimethylpropanoic acid," conformational analysis is crucial for understanding its spatial structure and how it might interact with other molecules.
The flexibility of this compound arises from several rotatable single bonds: the C-C and C-O bonds of the benzyloxy group and the C-C bond connecting the ether oxygen to the dimethylpropyl group. By employing methods such as Density Functional Theory (DFT), researchers can perform geometry optimization to find the lowest energy (most stable) conformation of the molecule. epstem.net These calculations determine key structural parameters.
Table 1: Predicted Structural Parameters from Molecular Modeling This table presents illustrative data typical of what would be obtained from a DFT-based geometry optimization.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C=O (carbonyl) | C-O | ~ 1.21 Å |
| C-O (hydroxyl) | C-O | ~ 1.35 Å |
| O-H (hydroxyl) | O-H | ~ 0.97 Å |
| C-O (ether) | C-O | ~ 1.43 Å |
| Bond Angles | ||
| O=C-O (carboxyl) | O-C-O | ~ 124° |
| C-C-O (backbone) | C-C-O | ~ 109° |
| Dihedral Angles | ||
| C-O-CH₂-Ph | C-O-C-C | Variable (defines conformation) |
The analysis would reveal the most probable spatial arrangement of the benzyl (B1604629) and carboxylic acid groups relative to each other, which is essential for predicting the molecule's physical properties and biological interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations delve into the electronic properties of a molecule, providing a basis for understanding its stability, reactivity, and spectroscopic characteristics. Methods like DFT, often using basis sets such as 6-31G(d,p) or B3LYP, are standard for these investigations. epstem.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key component of these calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
For "this compound," the HOMO is expected to be localized primarily on the electron-rich benzyloxy group, specifically the benzene (B151609) ring. In contrast, the LUMO is likely centered on the electron-withdrawing carboxylic acid moiety. This distribution indicates the most probable sites for nucleophilic and electrophilic attack.
Table 2: Predicted Quantum Chemical Parameters This table contains representative values for parameters derived from a typical HOMO-LUMO analysis.
| Parameter | Symbol | Definition | Predicted Value |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | ~ -6.5 eV |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | ~ -0.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.7 eV |
| Ionization Potential | IP | -EHOMO | ~ 6.5 eV |
| Electron Affinity | EA | -ELUMO | ~ 0.8 eV |
| Global Hardness | η | (IP - EA) / 2 | ~ 2.85 eV |
| Electronegativity | χ | (IP + EA) / 2 | ~ 3.65 eV |
These parameters collectively provide a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions. researchgate.netresearchgate.net
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing insights into its feasibility and mechanism. This involves locating the transition state structures and calculating the activation energies (Ea) and reaction enthalpies (ΔrH°). nist.gov For instance, the esterification of "this compound" with an alcohol like methanol (B129727) could be modeled. The calculations would trace the pathway from reactants to products, identifying the energy barrier that must be overcome for the reaction to proceed.
Table 3: Illustrative Energetics for a Hypothetical Esterification Reaction
| Parameter | Definition | Predicted Value (kJ/mol) |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | +40 to +60 |
| Enthalpy of Reaction (ΔrH°) | The net change in heat content during the reaction. | -5 to -15 |
| Free Energy of Reaction (ΔrG°) | The change in Gibbs free energy, indicating spontaneity. | Negative |
Such studies are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield and reaction efficiency.
Predictive Studies for Derivatization Pathways
Computational analysis of the electronic structure and reactivity can guide the synthesis of new derivatives of "this compound." By identifying the most reactive sites on the molecule, chemists can predict which derivatization strategies are most likely to succeed.
Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. nih.gov These maps visualize the electron density distribution, with red areas (negative potential) indicating electron-rich regions susceptible to electrophilic attack and blue areas (positive potential) highlighting electron-poor regions prone to nucleophilic attack. For this molecule, the MEP would show a high negative potential around the carbonyl oxygen of the carboxylic acid, making it a prime target for reactions.
Based on this analysis, several derivatization pathways can be predicted:
Carboxylic Acid Group: This is the most versatile site. It can be converted into esters, amides, or acid chlorides. mdpi.com The reaction of the carboxylic acid with amines to form amides is a common and predictable derivatization. mdpi.com
Benzyl Group: The benzyl ether can be cleaved through hydrogenolysis to yield the corresponding alcohol, "3-Hydroxy-2,2-dimethylpropanoic acid," which can then be further functionalized.
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the benzyloxy group is an ortho-, para-director, these positions may be sterically hindered by the rest of the molecule.
Table 4: Computationally Predicted Derivatization Pathways
| Reactive Site | Type of Reaction | Potential Reagents | Predicted Product Type |
| Carboxylic Acid (-COOH) | Esterification | Alcohols (e.g., Ethanol), Acid Catalyst | Ester |
| Carboxylic Acid (-COOH) | Amidation | Amines (e.g., Propylamine), Coupling Agents | Amide |
| Benzyloxy Ether (-OCH₂Ph) | Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Alcohol |
| Benzene Ring | Electrophilic Substitution | Nitrating or Halogenating agents | Substituted Aromatic Derivative |
These predictive studies allow for a more rational design of synthetic routes, saving time and resources in the laboratory.
Analytical Methodologies for Characterization of Synthetic Intermediates and Products
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 3-(Benzyloxy)-2,2-dimethylpropanoic acid, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide unique insights into the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methylene protons adjacent to the ether oxygen, and the magnetically equivalent methyl groups. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10-12 | Broad Singlet | 1H | -COOH (Carboxylic acid proton) |
| ~7.30-7.40 | Multiplet | 5H | Ar-H (Aromatic protons) |
| ~4.50 | Singlet | 2H | -O-CH₂-Ar (Benzylic protons) |
| ~3.35 | Singlet | 2H | -C(CH₃)₂-CH₂-O- (Methylene protons) |
| ~1.25 | Singlet | 6H | -C(CH₃)₂- (gem-Dimethyl protons) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the benzylic carbon, and the aliphatic carbons of the propanoic acid backbone. docbrown.info
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~180-185 | -COOH (Carbonyl carbon) |
| ~138 | Aromatic C (Quaternary) |
| ~128.5 | Aromatic CH (ortho/para) |
| ~127.8 | Aromatic CH (meta) |
| ~78 | -C(CH₃)₂-CH₂-O- (Methylene carbon) |
| ~73 | -O-CH₂-Ar (Benzylic carbon) |
| ~45 | -C(CH₃)₂- (Quaternary carbon) |
| ~22 | -C(CH₃)₂- (gem-Dimethyl carbons) |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). nih.gov This allows for the determination of the molecular formula with high confidence, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₁₂H₁₆O₃, HRMS can verify the composition by matching the experimentally observed mass to the calculated exact mass to within a few parts per million (ppm).
| Ion/Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.11722 |
| [M+Na]⁺ | C₁₂H₁₆O₃Na⁺ | 231.09916 |
| [M-H]⁻ | C₁₂H₁₅O₃⁻ | 207.10266 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid and benzyl ether moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 3030-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1700-1725 | C=O stretch | Carboxylic acid |
| 1450-1500 | C=C stretch | Aromatic ring |
| 1050-1150 | C-O stretch | Ether |
Chromatographic Separation and Purification Methods (e.g., Column Chromatography, TLC)
Chromatographic techniques are essential for the separation and purification of synthetic products from reaction mixtures and for assessing purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and determining the appropriate solvent system for column chromatography. rsc.orgutexas.edu For this compound, a silica (B1680970) gel plate (stationary phase) is typically used. rsc.org The mobile phase often consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). researchgate.net Due to the presence of the polar carboxylic acid group, the compound will exhibit moderate retention. Adding a small amount of acetic acid (~0.5-1%) to the eluent can improve the spot shape by suppressing the deprotonation of the carboxylic acid, thereby reducing "tailing" or "streaking". reddit.com Visualization is typically achieved under a UV lamp (254 nm) due to the UV-active benzyl group.
Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. researchgate.net A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a carefully selected mobile phase, such as a gradient of ethyl acetate in hexanes. researchgate.netresearchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure product. The polarity of the eluent is optimized to achieve effective separation of the desired acid from less polar byproducts and more polar impurities.
Quantitative Analysis Techniques (e.g., Quantitative NMR)
Quantitative NMR (qNMR) is a primary analytical method used to determine the exact concentration or purity of a substance. Unlike chromatographic methods that often require a specific reference standard of the analyte, qNMR allows for quantification using a certified internal standard of a different compound.
The procedure involves the following steps:
An accurately weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid, benzoic acid) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
A ¹H NMR spectrum is acquired under quantitative conditions, which includes a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons between scans.
The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the known internal standard. The signal from the six equivalent protons of the gem-dimethyl groups in this compound is an excellent candidate for integration due to its expected sharpness (singlet) and location in a region typically free of other signals.
The purity is determined using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
I = Integral value of the signal
N = Number of protons generating the signal
M = Molar mass
m = Mass
Purity_std = Certified purity of the internal standard
This methodology provides a highly accurate and traceable determination of the compound's purity.
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic acid often relies on conventional methods that may not align with modern principles of green chemistry. The future of its synthesis lies in the development of more efficient and environmentally benign methodologies.
One promising area is the adoption of photocatalysis . Recent advancements in photocatalytic methods have enabled the direct alkoxylation of benzylic C-H bonds. researchgate.netresearchgate.netacs.org This approach, utilizing light to drive the reaction, could offer a milder and more selective route to forming the benzylic ether linkage in this compound, potentially reducing the need for harsh reagents and improving atom economy.
Flow chemistry presents another significant opportunity for sustainable synthesis. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. uc.ptunimi.it For a compound like this compound, a flow-based synthesis could streamline production and minimize waste.
Furthermore, the exploration of biocatalysis could unlock highly selective and environmentally friendly synthetic pathways. While specific enzymes for the synthesis of this compound have yet to be extensively studied, the broader field of enzyme-catalyzed reactions offers a promising avenue for future research.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely understood in the context of its functional groups: the carboxylic acid and the benzylic ether. However, there is considerable scope to explore novel reactivity patterns.
Computational chemistry is a powerful tool for predicting new reaction pathways. By modeling the electronic structure and potential energy surfaces of the molecule, researchers can identify previously undiscovered modes of reactivity. This in silico approach can guide experimental work, saving time and resources.
The sterically hindered nature of the 2,2-dimethylpropanoic acid moiety may also give rise to unique reactivity. Electrochemical methods, for instance, could be employed to generate reactive carbocation intermediates from the carboxylic acid, enabling the formation of hindered ethers that are otherwise difficult to access. enamine.net Investigating such unconventional transformations could lead to the discovery of novel synthetic applications.
Expansion into Materials Science and Supramolecular Chemistry
The unique molecular structure of this compound, featuring both a bulky, hydrophobic benzyloxy group and a polar, hydrophilic carboxylic acid group, makes it an interesting candidate for applications in materials science and supramolecular chemistry.
This amphiphilic character suggests a propensity for self-assembly . In suitable solvents, these molecules could spontaneously organize into well-defined nanostructures such as micelles, vesicles, or liquid crystals. mdpi.comresearchgate.netnih.gov The study of these self-assembled architectures could lead to the development of new materials with applications in drug delivery, sensing, or nanotechnology.
Moreover, this compound could serve as a versatile monomer for the synthesis of functional polymers. The carboxylic acid group provides a handle for polymerization, while the benzyloxy group can be deprotected to reveal a hydroxyl group for further functionalization. nih.gov This approach could lead to the creation of biodegradable polyesters with tunable properties for biomedical applications. For instance, a polylactide copolymer with pendant benzyloxy groups has been synthesized and subsequently modified to attach biological molecules. nih.gov
Integration with Automation and High-Throughput Synthesis Platforms
The future of chemical research is increasingly intertwined with automation and data-driven methodologies. The study and application of this compound and its derivatives are well-suited to benefit from these technological advancements.
High-throughput experimentation (HTE) platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates for the synthesis of this compound and its analogs. mdpi.comnih.gov This would accelerate the discovery of optimized synthetic routes and new derivatives with desired properties. For example, HTE can be used to efficiently screen for enantioselective catalysts. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
